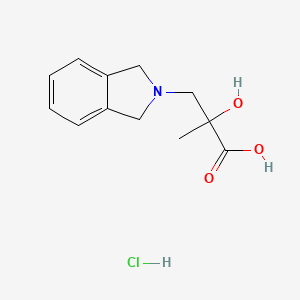

3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride

Description

This compound is a hydrochloride salt featuring a 2,3-dihydro-1H-isoindole moiety fused with a hydroxy-methyl-substituted propanoic acid backbone. It is cataloged as a synthetic building block for pharmaceutical and biochemical research, with pricing listed at €667/50 mg and €1,863/500 mg . The isoindoline core and carboxylic acid group make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles.

Properties

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)-2-hydroxy-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-12(16,11(14)15)8-13-6-9-4-2-3-5-10(9)7-13;/h2-5,16H,6-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJJEXSNLRIUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2=CC=CC=C2C1)(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-22-4 | |

| Record name | 2H-Isoindole-2-propanoic acid, 1,3-dihydro-α-hydroxy-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Biological Activity

The compound 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride (CAS Number: 1803592-22-4) is a derivative of isoindole and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 273.71 g/mol. Its structure features a hydroxy group and an isoindole moiety that may contribute to its biological properties.

Research indicates that compounds with isoindole structures often exhibit various biological activities, including:

- Anticancer Activity : Isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that isoindoles can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory conditions.

Biological Activity Overview

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride exhibited significant cytotoxicity against lung adenocarcinoma and glioma cell lines. The mechanism was linked to the induction of apoptosis and inhibition of the G1/S phase transition in the cell cycle .

- Neuroprotective Effects : In an experimental model of neurodegeneration, compounds with structural similarities showed protective effects against glutamate-induced toxicity in neuronal cultures. This was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) generation .

- Anti-inflammatory Properties : Research indicated that certain isoindole derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride exhibit potential anticancer properties. These compounds target various pathways involved in tumor growth and metastasis. For instance, studies have shown that isoindole derivatives can inhibit angiogenesis, a critical process for tumor development and progression .

Case Study : A study published in a peer-reviewed journal demonstrated that a related isoindole compound effectively reduced tumor size in animal models by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis .

2. Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further investigation in treating these conditions.

Case Study : In vitro studies have shown that the compound can enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. This suggests a mechanism through which it may protect against neurodegeneration .

Pharmacological Applications

1. Anti-inflammatory Properties

Compounds within the same chemical class have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects.

Case Study : Research has indicated that derivatives of this compound can significantly reduce inflammation markers in animal models of arthritis, suggesting their utility in managing chronic inflammatory conditions .

2. Antimicrobial Activity

Preliminary studies suggest that 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride may possess antimicrobial properties against various bacterial strains. This opens avenues for its application as an antibacterial agent.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one ()

- Structure : Contains a ketone group at position 1 and a phenyl substituent at position 2.

- Key Differences: Lacks the carboxylic acid and methyl-hydroxypropanoate chain present in the target compound.

- Implications : The absence of ionizable groups (e.g., carboxylic acid) reduces water solubility compared to the hydrochloride salt form of the target compound .

b. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic Acid ()

- Structure: Features a 1,3-dioxoisoindole core and a phenylpropanoic acid side chain.

- likely lower logP for the target compound due to its hydroxyl group) .

- Synthetic Utility : Both compounds share isoindole scaffolds but differ in substituents, affecting applications in peptide mimetics or enzyme inhibitors.

c. Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride ()

- Structure: Ester derivative with a 4-aminophenyl group and dioxoisoindole.

- Key Differences: The ester group (vs. free carboxylic acid in the target compound) alters bioavailability and hydrolysis kinetics.

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Weight | Key Functional Groups | Solubility (Predicted) | logP (Calculated) |

|---|---|---|---|---|

| Target Compound (Hydrochloride) | ~295.7* | Isoindole, hydroxy, carboxylic acid | High (due to HCl salt) | ~1.2† |

| 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid | 295.29 | Dioxoisoindole, carboxylic acid | Moderate | 2.58 |

| Ethyl 3-(4-Aminophenyl)-2-(dioxoisoindol-2-yl)propanoate HCl | 374.82 | Ester, dioxoisoindole, amine | Moderate | ~2.1‡ |

*Estimated based on and . †Predicted using analogous hydroxy-carboxylic acid compounds. ‡Estimated from structural similarity to .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the construction of the isoindoline ring system followed by functionalization at the 2-position with a hydroxy-2-methylpropanoic acid side chain. The key synthetic steps include:

- Formation of the isoindoline core via cyclization or reduction of isoindolinone precursors.

- Introduction of the 2-hydroxy-2-methylpropanoic acid moiety through nucleophilic substitution or addition reactions.

- Conversion to the hydrochloride salt for enhanced stability and handling.

Preparation of Isoindoline Derivatives

According to patent WO2018178691A1, isoindoline derivatives are prepared through multi-step processes involving:

- Synthesis of 1-methoxyisoindoline intermediates.

- Use of substituted phenyl or heterocyclic groups to modify the isoindoline ring.

- Control of stereochemistry at the 2 and 3 positions to obtain the desired (2S,3S)-isomers.

The patent outlines processes for preparing 1-methoxyisoindoline compounds, which are subsequently transformed into hydroxy-substituted derivatives by selective oxidation or hydrolysis steps. These methods emphasize stereoselective synthesis and purification to achieve high enantiomeric purity.

Hydroxyisoindolinone Derivatives via Organolithium Reactions

A 2022 research article details the synthesis of hydroxy- and anilinoindanone derivatives starting from 3-hydroxybenzo[e]isoindolinone. The key steps include:

- Treatment of N-phenylnaphthalene-1-carboxamide with butyllithium reagents at 0 °C under inert atmosphere.

- Addition of electrophiles such as DMF to form hydroxy-substituted isoindolinones.

- Subsequent workup involving methanol quenching, solvent removal, and extraction with dichloromethane.

- Purification by flash chromatography using hexane and ethyl acetate mixtures.

This method allows for the introduction of hydroxy groups at the 3-position of the isoindolinone ring and can be adapted to prepare the 2-hydroxy-2-methylpropanoic acid substituent by appropriate choice of reagents.

Synthesis of the 2-Hydroxy-2-methylpropanoic Acid Moiety

A related compound, (S)-2-hydroxy-3-o-methylpropanoic acid, can be synthesized via a diazotization reaction starting from 2-methyl-L-phenylalanine hydrochloride. The process includes:

- Dissolving 2-methyl-L-phenylalanine hydrochloride in a 1,4-dioxane/water mixture with dilute sulfuric acid.

- Dropwise addition of sodium nitrite solution at low temperature (ice bath) to effect diazotization.

- Stirring overnight at room temperature to complete the reaction.

- Extraction with ethyl acetate and purification by slurrying with petroleum ether/ethyl acetate (3:1 v/v).

This method achieves an 85% yield of the target acid with retention of stereochemistry and avoids toxic reagents such as cyanide. It is suitable for scale-up production.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The diazotization method for synthesizing the hydroxy acid side chain is notable for its use of mild conditions and avoidance of hazardous reagents, making it industrially favorable.

- The organolithium-mediated functionalization of isoindolinone cores allows for versatile substitution patterns, which is critical for tailoring the compound’s properties.

- Patent literature emphasizes the importance of stereochemical purity in the isoindoline derivatives, achieved through controlled synthetic sequences and purification techniques.

- Purification typically involves solvent extraction followed by chromatographic or crystallization methods to isolate the hydrochloride salt in pure form.

- Reaction monitoring by techniques such as NMR and LC-MS confirms the structure and purity of intermediates and final products.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis :

- Core Structure Formation : Coupling of isoindoline derivatives with α-hydroxy-α-methylpropanoic acid precursors via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., ) suggests using coupling reagents like HATU or EDC for amide bond formation.

- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt, followed by recrystallization for purity .

- Optimization :

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and hydrogen bonding patterns. For example, highlights intramolecular H-bonding in isoindoline derivatives, detectable via NMR coupling constants .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl at ~3200–3500 cm, carboxylic acid O-H stretch at ~2500–3300 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acidic mobile phase) to quantify impurities .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of the isoindoline moiety in this compound during biological assays?

Methodological Answer:

- Steric Effects : The 2,3-dihydro-1H-isoindol-2-yl group may hinder interactions with planar binding pockets (e.g., enzyme active sites). Molecular docking simulations can predict steric clashes .

- Electronic Effects : The electron-rich isoindoline nitrogen may participate in hydrogen bonding or π-π stacking with aromatic residues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .

- Case Study : describes similar compounds interacting with enzymes via acyl transfer mechanisms, suggesting reactivity parallels .

Q. Q4. How can contradictory data on the compound’s solubility and stability be resolved in different experimental buffers?

Methodological Answer:

- Solubility Profiling :

- Stability Studies :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.

- highlights unexpected reaction pathways under reflux conditions, emphasizing the need for temperature control during storage .

Q. Q5. What computational methods are suitable for modeling the compound’s interaction with molecular targets?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to optimize the compound’s geometry and calculate frontier molecular orbitals (FMOs) for reactivity predictions .

- Molecular Dynamics (MD) Simulations :

- Simulate binding to proteins (e.g., kinases or GPCRs) using force fields like CHARMM or AMBER.

- references ICReDD’s approach, combining computational path searches with experimental validation to refine interaction models .

Q. Q6. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolysis products or dimerization artifacts).

- Process Optimization :

- Employ flow chemistry to control reaction exothermicity and reduce side reactions.

- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.